

Introduction: Characterizing a Novel Phenylamide for Drug Discovery

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxybenzamide

CAS No.: 705949-54-8

Cat. No.: B1500525

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3-Fluoro-2-hydroxybenzamide is a fluorinated aromatic amide with a structure suggestive of potential applications in medicinal chemistry. The presence of the salicylamide moiety, a known pharmacophore, combined with the strategic placement of a fluorine atom—a common strategy to enhance metabolic stability and binding affinity—marks it as a compound of interest for drug development professionals. However, before any therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation design and bioavailability to shelf-life and patient safety.

This guide provides a comprehensive framework for researchers and scientists to systematically evaluate the solubility and stability of **3-Fluoro-2-hydroxybenzamide**. Given the limited publicly available experimental data on this specific molecule, this document serves as a practical, protocol-driven whitepaper. It is designed to empower research teams to generate the high-quality, reproducible data essential for making informed decisions in the drug development pipeline. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating, in alignment with the highest standards of scientific integrity.

Physicochemical Foundation: Predictive Insights and Experimental Verification

A molecule's inherent properties, such as its acidity (pKa) and lipophilicity (LogP), govern its behavior in solution. While computational models provide valuable initial estimates, experimental verification is essential for accuracy.

In Silico Profiling

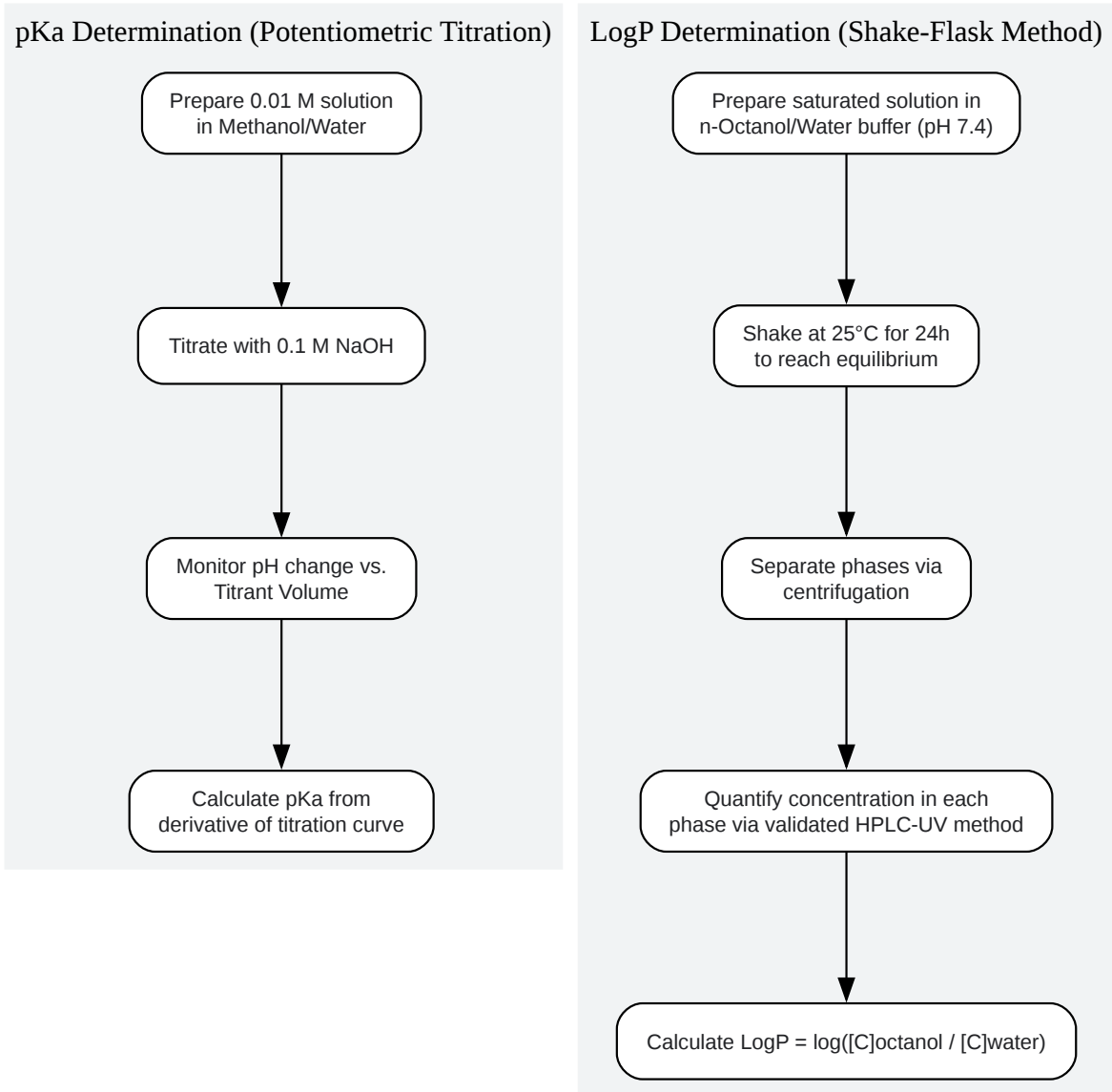
Computational tools can predict the properties of **3-Fluoro-2-hydroxybenzamide**, offering a starting point for experimental design.

Property	Predicted Value	Implication for Solubility & Stability
pKa (Phenolic -OH)	~8.0	Ionization will increase significantly in alkaline conditions, impacting solubility.
pKa (Amide N-H)	~17	Not physiologically relevant for ionization.
cLogP	~1.5 - 2.0	Suggests moderate lipophilicity, which may limit aqueous solubility but favor membrane permeability.
Polar Surface Area	~63 Å ²	Contributes to hydrogen bonding potential, influencing interactions with water.

Note: These are estimated values based on structurally similar compounds like 5-Fluoro-2-hydroxybenzamide and should be experimentally confirmed.^[1]

Experimental Workflow for pKa and LogP Determination

This workflow outlines the process for obtaining empirical data for the key physicochemical parameters.



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Caption: Workflow for experimental pKa and LogP determination.

Solubility Assessment: From High-Throughput Screening to Thermodynamic Certainty

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. It is crucial to assess both kinetic and thermodynamic solubility.

Kinetic Solubility Screening

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, mimicking the conditions after rapid dissolution of a solid form.

Protocol: Nephelometric Kinetic Solubility Assay

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **3-Fluoro-2-hydroxybenzamide** in 100% DMSO.
- **Assay Plate Preparation:** Dispense phosphate-buffered saline (PBS, pH 7.4) into a 96-well microplate.
- **Compound Addition:** Add the DMSO stock solution to the PBS wells to achieve a final concentration range (e.g., 1-200 μM) with a fixed DMSO concentration (e.g., 1-2%). This rapid addition creates a supersaturated state.
- **Incubation & Measurement:** Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) using a nephelometer or plate reader.
- **Data Analysis:** The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality: The choice of nephelometry is based on its sensitivity to detect fine precipitates that form when an organic stock solution of a poorly soluble compound is introduced into an aqueous medium. This provides a rapid, albeit less precise, measure of solubility under non-equilibrium conditions.

Thermodynamic Solubility Determination

The shake-flask method remains the gold standard for determining the true equilibrium (thermodynamic) solubility, which is essential for pre-formulation and regulatory filings.

Protocol: Shake-Flask Method (ICH Harmonised Guideline)

- **System Preparation:** Add an excess amount of solid **3-Fluoro-2-hydroxybenzamide** to vials containing various aqueous media (e.g., Water, 0.1 M HCl, PBS pH 6.8, PBS pH 7.4). The excess solid is critical to ensure that equilibrium is reached with the undissolved compound.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) until equilibrium is reached.
- **Sample Preparation:** After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
- **Quantification:** Dilute the filtered supernatant with the mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4.0).
- **Data Reporting:** Report the solubility as the average of at least three replicate measurements in mg/mL or µg/mL.

Data Summary Table for Thermodynamic Solubility

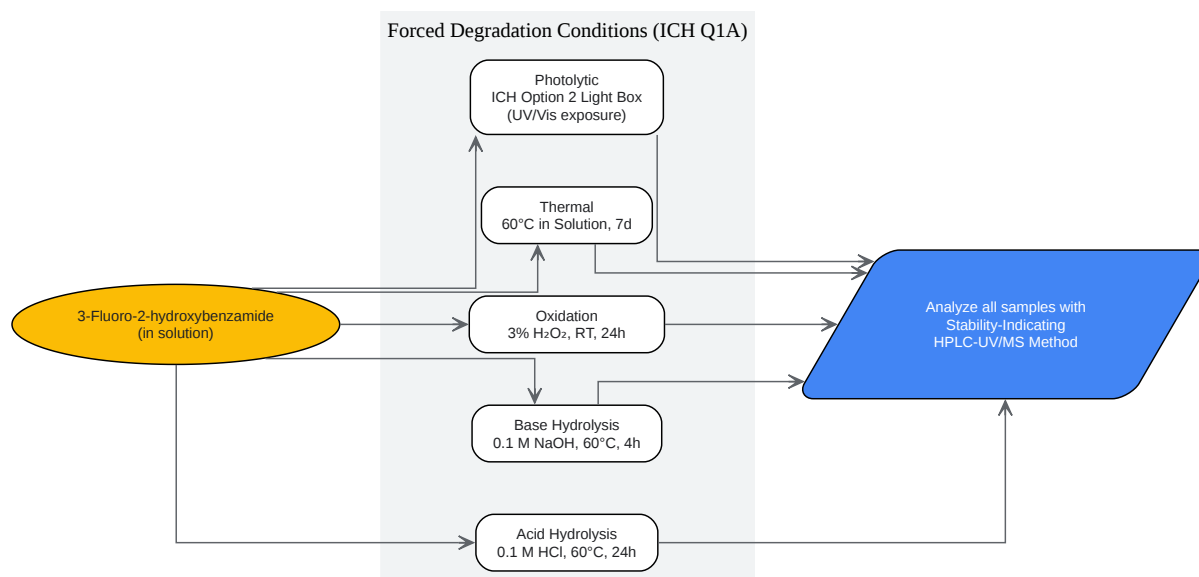
Medium	pH	Temperature (°C)	Solubility (µg/mL)	Standard Deviation
Purified Water	~7.0	25	[Experimental Data]	[Experimental Data]
0.1 M HCl	1.0	37	[Experimental Data]	[Experimental Data]
PBS	6.8	37	[Experimental Data]	[Experimental Data]
PBS	7.4	37	[Experimental Data]	[Experimental Data]
FaSSIF	6.5	37	[Experimental Data]	[Experimental Data]

Stability Profiling and Forced Degradation

Understanding a compound's stability is critical for determining storage conditions, shelf-life, and potential degradation products that could be inactive or toxic. Forced degradation studies are used to intentionally stress the molecule to predict its long-term stability and identify likely degradation pathways.

Design of Forced Degradation Studies

The protocol is designed based on ICH Q1A(R2) guidelines to cover key stress conditions.



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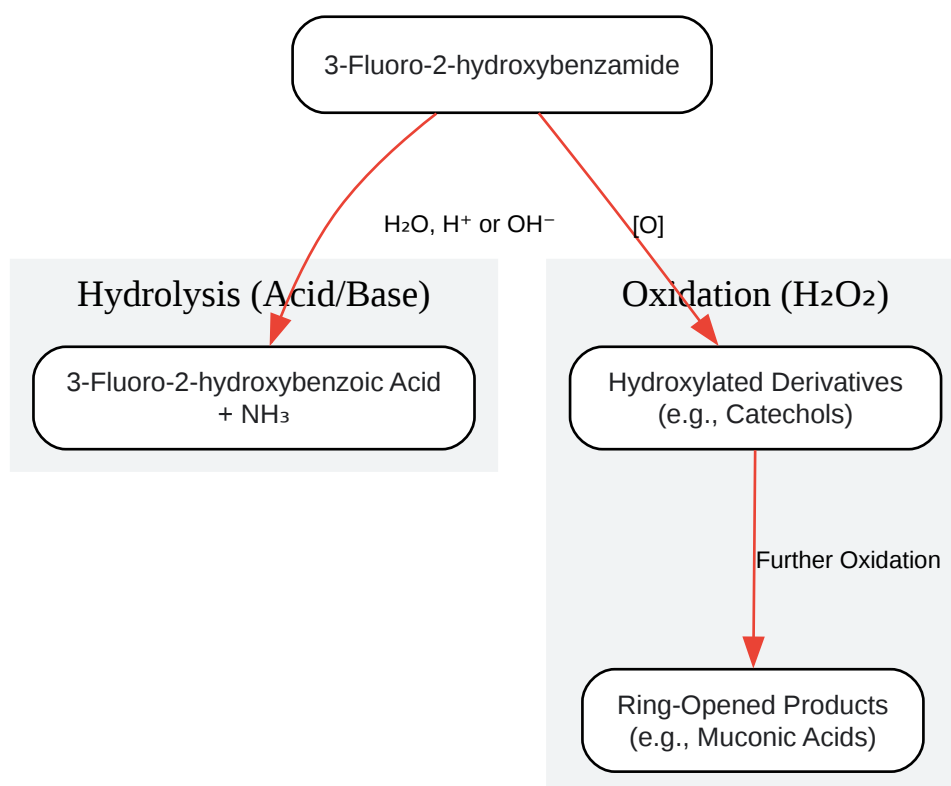
Caption: Workflow for forced degradation studies.

Hypothesized Degradation Pathways

The structure of **3-Fluoro-2-hydroxybenzamide** suggests two primary points of vulnerability: the amide bond and the phenolic ring system.

- Hydrolytic Degradation: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, yielding 3-fluoro-2-hydroxybenzoic acid and ammonia. This is often the most common degradation pathway for benzamide-containing drugs.

- Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, especially in the presence of peroxide. This can lead to the formation of hydroxylated derivatives or ring-opening products. The degradation of related fluorinated catechols often proceeds via ring cleavage.[2][3]



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Caption: Potential degradation pathways for **3-Fluoro-2-hydroxybenzamide**.

The Analytical Core: A Stability-Indicating HPLC Method

A validated stability-indicating method (SIM) is the cornerstone of any solubility or stability study. Its defining feature is the ability to resolve the parent compound from all potential degradation products and impurities, ensuring that the quantification of the parent drug is accurate and unaffected by other components.

Protocol: Development and Validation of a Reverse-Phase HPLC-UV Method

This protocol is adapted from established methods for related benzamide and phenolic compounds.[4][5]

- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV/PDA detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m). The C18 chemistry is chosen for its versatility in retaining moderately polar to nonpolar analytes like the target compound.
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A gradient is employed to ensure separation of the parent peak from earlier-eluting polar degradants and later-eluting nonpolar impurities.
 - Start at 10% B, increase linearly to 90% B over 10 minutes.
 - Hold at 90% B for 2 minutes.
 - Return to 10% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - UV Detection: Monitor at a suitable wavelength (e.g., determined from a UV scan, likely around 240-300 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

- Method Validation (per ICH Q2(R1) Guidelines):
 - Specificity: Inject stressed samples (from forced degradation studies) to demonstrate that degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector should confirm the homogeneity of the parent peak.
 - Linearity: Construct a calibration curve with at least five concentrations spanning the expected working range. The correlation coefficient (R^2) should be >0.999 .
 - Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the compound (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.
 - Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (%RSD) should be $<2.0\%$.
 - Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

Validation Summary Table

Validation Parameter	Acceptance Criteria	Result
Specificity	No co-elution, peak purity $> 99.5\%$	[Experimental Data]
Linearity (R^2)	≥ 0.999	[Experimental Data]
Accuracy (% Recovery)	98.0 - 102.0%	[Experimental Data]
Precision (% RSD)	$< 2.0\%$	[Experimental Data]
LOQ ($\mu\text{g/mL}$)	$S/N \geq 10$	[Experimental Data]
Robustness	$\%RSD < 2.0\%$ for varied conditions	[Experimental Data]

Conclusion

The systematic characterization of **3-Fluoro-2-hydroxybenzamide**'s solubility and stability is a foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide provides the strategic framework and detailed, actionable protocols necessary to generate this critical data package. By employing a phase-appropriate approach—starting with high-throughput kinetic solubility, moving to gold-standard thermodynamic measurements, and underpinning all analysis with a robustly validated stability-indicating HPLC method—research organizations can build a comprehensive profile of the molecule. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the data generated is reliable, reproducible, and sufficient to guide formulation development, predict in vivo behavior, and satisfy stringent regulatory requirements. The insights gained from these studies will ultimately determine the viability and success of **3-Fluoro-2-hydroxybenzamide** in the pharmaceutical development pipeline.

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